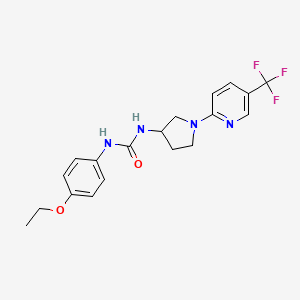

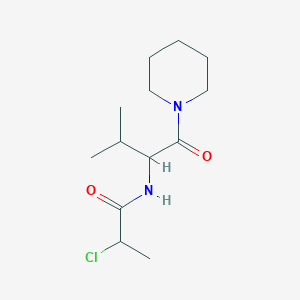

![molecular formula C11H15N5S2 B2515981 2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-08-3](/img/structure/B2515981.png)

2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazolopyrimidines and related compounds is a topic of interest due to their potential pharmacological properties. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists was reported, highlighting the importance of the triazolopyrimidine scaffold in medicinal chemistry . Similarly, the synthesis of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine derivatives was described as part of the search for novel HIV-1 replication inhibitors . These studies demonstrate the versatility of the triazolopyrimidine core in the synthesis of compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been extensively studied. For example, the crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported, revealing different supramolecular architectures depending on the solvent environment . Additionally, the crystal structure of 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile showed that the pyridine and pyrimidine rings are almost coplanar, which could influence the compound's biological activity .

Chemical Reactions Analysis

The reactivity of triazolopyrimidine derivatives has been explored in various studies. For instance, the nucleophilic substitution reactions of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines with C-nucleophiles were investigated, leading to the formation of various substituted products . This demonstrates the potential of triazolopyrimidine derivatives to undergo chemical transformations that could be useful in the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are crucial for their potential applications. Spectroscopic techniques such as FT-IR and FT-Raman were used to investigate the vibrational spectral analysis of a related compound, providing insights into the stability and charge distribution within the molecule . Additionally, the nonlinear optical behavior and molecular docking results of these compounds suggest potential applications in chemotherapeutic agents and as inhibitors of biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of novel pyrimidine derivatives incorporating 1,2,4-triazolo[1,5-a]pyrimidine rings involves condensation reactions, showcasing the versatility of these compounds in chemical synthesis. These derivatives have been characterized using X-ray diffraction and spectroscopic techniques, providing insights into their molecular structures and potential as antibacterial agents (Lahmidi et al., 2019).

Crystal structures of triazolopyrimidine derivatives have been reported, highlighting their interest due to possible biological activities. These structures show different supramolecular architectures, furthering our understanding of molecular interactions and hydrogen bonding in solid-state chemistry (Canfora et al., 2010).

Applications in Material Science and Chemosensors

Triazolopyrimidines have been explored for their optical properties, where modifications to their structure enable tuning of frontier orbital energies, demonstrating their potential in materials science for designing molecules with specific electronic properties (Bucevičius et al., 2015).

The chemosensor capabilities of triazolopyridine systems have been investigated, with certain derivatives showing selectivity for metal ions and anions. These findings indicate the promise of triazolopyrimidines in environmental monitoring and analytical chemistry applications (Chadlaoui et al., 2006).

Propiedades

IUPAC Name |

2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5S2/c1-3-7-17-11-15-14-9(16(11)2)8-18-10-12-5-4-6-13-10/h4-6H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZCSARSSLSBBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325049 | |

| Record name | 2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787689 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |

CAS RN |

868221-08-3 | |

| Record name | 2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

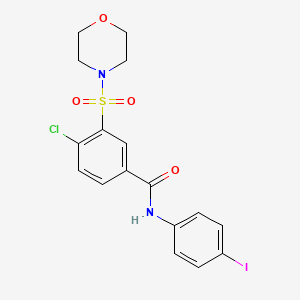

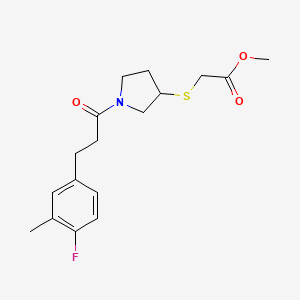

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

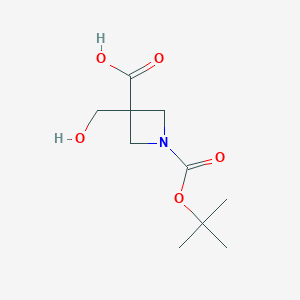

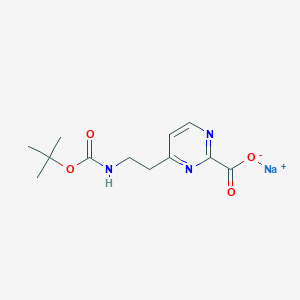

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)

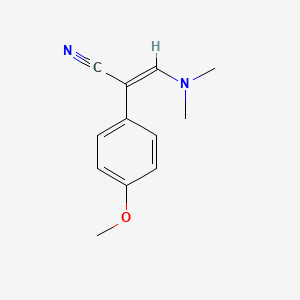

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)

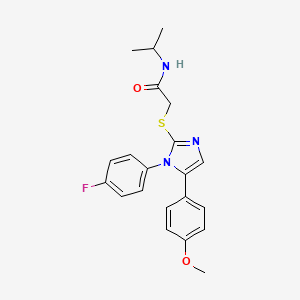

![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)

![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)